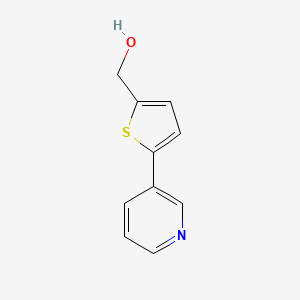
S-Methyl-S-(3-methylphenyl) sulfoximine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-Methyl-S-(3-methylphenyl) sulfoximine, is an organosulfur compound with the molecular formula C8H11NOS and a molecular weight of 169.25 . This compound is part of the sulfoximine family, which is characterized by the presence of a sulfur atom bonded to an oxygen atom, a nitrogen atom, and two carbon-containing groups.
Métodos De Preparación
The synthesis of sulfoximine, S-methyl-S-(3-methylphenyl)-, typically involves the oxidation of sulfinamides. One common method is the oxidation of sulfinamides using iodosylbenzene in the presence of an alcohol solvent Industrial production methods for sulfoximines often involve similar oxidation reactions, but on a larger scale and with optimized reaction conditions to ensure high yields and purity .
Análisis De Reacciones Químicas
S-Methyl-S-(3-methylphenyl) sulfoximine, undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like iodosylbenzene and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of sulfoximines can lead to the formation of sulfonimidates, while reduction can yield sulfonamides .
Aplicaciones Científicas De Investigación
S-Methyl-S-(3-methylphenyl) sulfoximine, has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex organosulfur compounds . In biology and medicine, sulfoximines have been investigated for their potential as enzyme inhibitors, particularly for enzymes involved in glutamine metabolism . Additionally, sulfoximines have shown promise as ligands in asymmetric catalysis, which is important for the production of chiral molecules in the pharmaceutical industry .
Mecanismo De Acción
The mechanism of action of sulfoximine, S-methyl-S-(3-methylphenyl)-, involves its interaction with specific molecular targets and pathways. One well-studied target is the enzyme glutamine synthetase, which is inhibited by sulfoximines . The inhibition occurs through the formation of a stable complex between the sulfoximine and the enzyme, preventing the enzyme from catalyzing its normal reaction. This inhibition can lead to a decrease in glutamine levels, which has various biological effects .
Comparación Con Compuestos Similares
S-Methyl-S-(3-methylphenyl) sulfoximine, can be compared to other similar compounds, such as sulfonamides and sulfonimidates. While all these compounds contain a sulfur atom bonded to nitrogen and oxygen atoms, sulfoximines are unique in their ability to form stable chiral centers at the sulfur atom . This property makes them valuable in asymmetric synthesis and as chiral ligands in catalysis . Other similar compounds include methionine sulfoximine, which is known for its role as a glutamine synthetase inhibitor .
Conclusion
This compound, is a versatile organosulfur compound with significant potential in various scientific fields. Its unique chemical properties, including the ability to form stable chiral centers, make it valuable for applications in medicinal chemistry, materials science, and asymmetric catalysis. Continued research into the synthesis, reactions, and applications of sulfoximines will likely uncover even more uses for this fascinating class of compounds.
Propiedades
Número CAS |
22132-98-5 |
|---|---|
Fórmula molecular |
C8H11NOS |
Peso molecular |
169.25 |
Nombre IUPAC |
imino-methyl-(3-methylphenyl)-oxo-λ6-sulfane |
InChI |
InChI=1S/C8H11NOS/c1-7-4-3-5-8(6-7)11(2,9)10/h3-6,9H,1-2H3 |
Clave InChI |
QTXLWZLMRDOCNA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)S(=N)(=O)C |
SMILES canónico |
CC1=CC(=CC=C1)S(=N)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Ethyl-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B1654251.png)
![3-Aminobicyclo[1.1.1]pentane-1-carbonitrile hydrochloride](/img/structure/B1654254.png)
![Ethyl 2-[[2-(4-fluorophenyl)-2-oxoethyl]amino]-2-oxoacetate](/img/structure/B1654255.png)

![8-Thia-1-azaspiro[4.5]decane 8,8-dioxide hydrobromide](/img/structure/B1654258.png)

![5-Benzoyl-1-propan-2-yl-2,5-diazaspiro[3.4]octan-3-one](/img/structure/B1654260.png)
![2-[4-(aminomethyl)-1H-pyrazol-1-yl]ethan-1-ol dihydrochloride](/img/structure/B1654261.png)


![(1,4,9-Trioxa-dispiro[4.2.4.2]tetradec-10-yl)-methanol](/img/structure/B1654269.png)
![1,4,9-Trioxa-dispiro[4.2.4.2]tetradecane-10-carboxylic acid methyl ester](/img/structure/B1654270.png)


